What is the chemical structure of 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline
What is the chemical structure of 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline
An In-Depth Technical Guide to 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical compound 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline, a molecule of significant interest within the field of medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known to impart a range of biological activities.[1][2] This document will delve into the specific chemical structure of this compound, outline robust synthetic strategies for its preparation, and discuss its potential applications in drug development based on the known bioactivities of structurally related analogs.
Chemical Structure and Identification
The chemical structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline features a central 1,2,4-triazole ring substituted at the 3- and 5-positions. A phenyl group is attached to the 5-position, and a 3-aminophenyl (aniline) group is attached to the 3-position of the triazole ring. The "4H" designation indicates that the proton on the triazole ring resides on the nitrogen at the 4-position, which is one of the possible tautomeric forms.[2]
Table 1: Chemical Identifiers for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline
| Identifier | Value |
| IUPAC Name | 3-(5-phenyl-4H-1,2,4-triazol-3-yl)aniline |
| Molecular Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.27 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC(=C3)N |
| InChI Key | InChI=1S/C14H12N4/c15-12-6-4-5-11(9-12)13-16-18-14(17-13)10-7-2-1-3-8-10/h1-9H,15H2,(H,16,17,18) |
| CAS Number | Not readily available for the specific unsubstituted compound. |
Synthesis Methodologies
The synthesis of 3,5-disubstituted-1,2,4-triazoles is well-established in the chemical literature, with several reliable methods available.[3][4] A common and effective approach involves the cyclization of an amidine with a hydrazine derivative, or the reaction of a hydrazide with a nitrile. For the specific synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline, a plausible and efficient method would be the reaction of benzamidine with 3-aminobenzohydrazide, followed by cyclization. An alternative is the reaction of 3-aminobenzonitrile with benzohydrazide.
A one-pot, two-step process is often employed for high efficiency and regioselectivity.[3] This can involve the in-situ formation of an amide from a carboxylic acid and an amidine, followed by cyclization with hydrazine.
Experimental Protocol: A Proposed Synthesis
This protocol describes a hypothetical, yet plausible, multi-step synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline, adapted from established methodologies for similar compounds.[5][6]
Step 1: Synthesis of 3-Nitrobenzohydrazide
-
To a solution of methyl 3-nitrobenzoate (1 eq.) in ethanol, add hydrazine hydrate (3 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 3-nitrobenzohydrazide.
Step 2: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve 3-nitrobenzohydrazide (1 eq.) in ethanol.
-
Add phenyl isothiocyanate (1 eq.) to the solution.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture, and the precipitated thiosemicarbazide is filtered, washed with ethanol, and dried.
Step 3: Cyclization to the 1,2,4-Triazole-3-thione
-
Suspend the thiosemicarbazide intermediate (1 eq.) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the triazole-3-thione.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-(3-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Step 4: Desulfurization and Reduction
-
The triazole-3-thione (1 eq.) is subjected to oxidative desulfurization using a suitable reagent such as nitric acid or hydrogen peroxide in an acidic medium. This step yields the 3-(3-nitrophenyl)-5-phenyl-4H-1,2,4-triazole.
-
The nitro group is then reduced to an amine. A standard method is the use of tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon.
-
After reduction, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline.
Physicochemical and Spectroscopic Characterization
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 67.6 Ų |
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and aniline rings. The protons of the aniline ring will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the phenyl ring attached to the triazole will also appear in the aromatic region, typically between δ 7.2 and 8.0 ppm. The NH₂ protons of the aniline group will present as a broad singlet, and the NH proton of the triazole ring will also be a broad singlet, likely at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the aromatic regions. The carbons of the triazole ring are expected to appear in the range of δ 150-165 ppm.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and the triazole ring (around 3100-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations.
Applications in Drug Development and Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the development of various therapeutic agents.[7] Derivatives incorporating phenyl and aniline moieties have demonstrated a wide array of biological activities.
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[8][9] The mechanism often involves the inhibition of key enzymes in microbial or fungal metabolic pathways.
-
Anticancer Activity: Several studies have reported the anticancer potential of compounds containing the 1,2,4-triazole scaffold.[6][10] These compounds can act through various mechanisms, including the inhibition of protein kinases or the disruption of cell cycle progression.
-
Anti-inflammatory Activity: The 1,2,4-triazole ring has been incorporated into molecules with significant anti-inflammatory properties.[11][12]
-
Antiviral Activity: Some 1,2,4-triazole derivatives have shown promise as antiviral agents.[1]
The presence of the aniline group in 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline provides a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes the core structure an attractive starting point for the development of new drug candidates.
Conclusion
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound with a chemical architecture that is highly relevant to modern drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, established synthetic routes for 3,5-disubstituted-1,2,4-triazoles provide a clear path for its synthesis. The known biological activities of structurally similar compounds strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
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